AcrB-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcrB-IN-3 is a compound that has garnered significant attention in the scientific community due to its role as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux system in Escherichia coli. This efflux system is responsible for the extrusion of a wide range of noxious compounds, including many antibiotics, out of the bacterium, contributing to multidrug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AcrB-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: AcrB-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy as an inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
AcrB-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of efflux pump inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of efflux pumps in bacterial resistance and to identify potential targets for antibacterial therapy . In industry, this compound can be used in the development of new antibiotics and other pharmaceutical compounds .
Mechanism of Action
AcrB-IN-3 exerts its effects by binding to the AcrB protein, thereby inhibiting its function as part of the AcrAB-TolC efflux system. This inhibition prevents the extrusion of antibiotics and other noxious compounds from the bacterial cell, thereby increasing the susceptibility of the bacterium to these compounds . The molecular targets and pathways involved in this mechanism include the binding pockets of the AcrB protein and the associated conformational changes that occur upon inhibitor binding .
Comparison with Similar Compounds
AcrB-IN-3 is unique among efflux pump inhibitors due to its specific binding affinity and inhibitory potency against the AcrB protein. Similar compounds include other inhibitors of the AcrAB-TolC efflux system, such as pyranopyridines and arylpiperazines . These compounds also inhibit the function of the AcrB protein but may differ in their binding sites, mechanisms of action, and efficacy .
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid |
InChI |
InChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34) |
InChI Key |
JMWQSOZOTRUQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.